![molecular formula C18H16FNO4S B2937026 methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291871-16-3](/img/structure/B2937026.png)
methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
“Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It is related to the class of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, bromination of the 3-methyl group, followed by nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives. These are then reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A significant portion of research focuses on developing efficient synthesis methods for benzothiazine derivatives. For example, a study presented a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, highlighting its application as a precursor for creating quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal, Madelmont, & Mounetou, 2006).
Structural Elucidation : Another aspect of research involves detailed structural analysis of benzothiazine derivatives. Studies often employ X-ray crystallography to determine molecular and crystal structures, offering insights into the compounds' stability and reactivity. For instance, research on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides examined their structures and highlighted the role of intramolecular hydrogen bonds in stabilizing these molecules (Siddiqui et al., 2008).
Biological Activity and Applications
Potential Biological Activities : There is considerable interest in evaluating the biological activities of benzothiazine derivatives. Research into novel series of biologically active compounds, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, showcases efforts to discover new therapeutic agents. These studies often involve screening for antibacterial, antifungal, or antioxidant properties, aiming to identify compounds with significant pharmacological potential (Zia-ur-Rehman et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiophene derivatives , which are known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives, such as this compound, are known to interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects . .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level . .
properties
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-7-5-13(19)9-15(16)20/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFIOMYXVVZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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